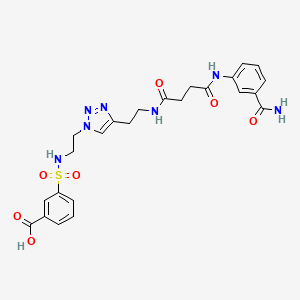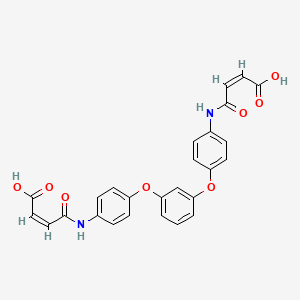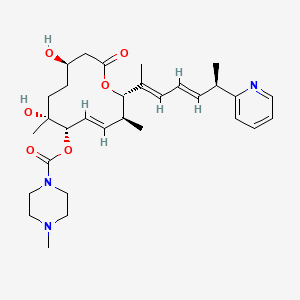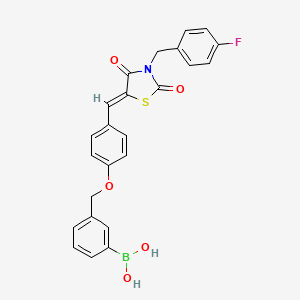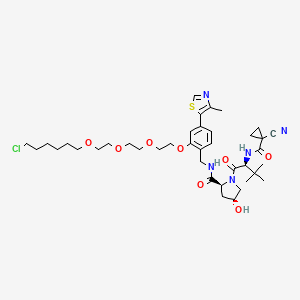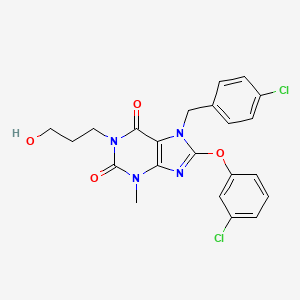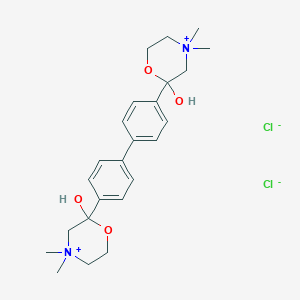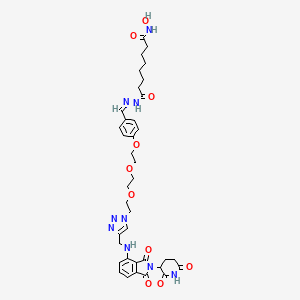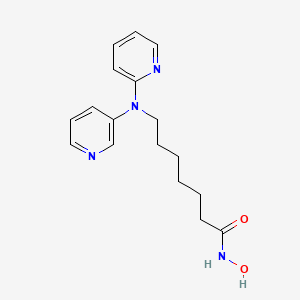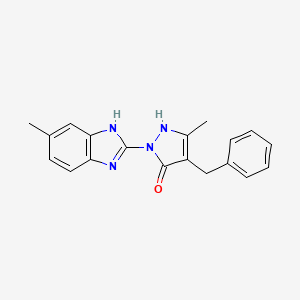
Huhs015
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
HUHS015 is a potent inhibitor of Prostate Cancer Antigen-1 (PCA-1)/AlkB Homologue 3 (ALKBH3) . PCA-1/ALKBH3 is a DNA and/or RNA-alkylating damage-repair enzyme that is often highly expressed in clinical prostate cancer cells . Patients with high levels of PCA-1 expression tend to shift into androgen-independent types, making PCA-1 an important factor for prognosis .
Mode of Action
This compound demonstrates potent inhibition of the enzymatic activity of PCA-1 . It acts as an efficient agonist that directly targets the interdomain linker in caspase-2 . This represents a new mode of initiator caspase activation . The action of this compound is independent of PIDDosome but through directly targeting the interdomain linker in caspase-2 .
Biochemical Pathways
The suppression of PCA-1/ALKBH3 leads to 3-methylcytosine accumulation and reduces cell proliferation in various cell lines . This suggests that this compound, by inhibiting PCA-1/ALKBH3, could affect the biochemical pathways involving 3-methylcytosine and cell proliferation.
Pharmacokinetics
This compound displays 7.2% bioavailability (BA) in rats after oral administration . To improve this inhibitor’s solubility, various salts of this compound were prepared, which resulted in the selection of this compound sodium salt for further studies in vivo . Significant improvements in the pharmacokinetic parameters were observed with the sodium salt .
Result of Action
This compound significantly suppresses the growth of DU145 cells, which are human hormone-independent prostate cancer cells . In a mouse xenograft model, this compound potently suppresses the growth of DU145 cells . The inhibitory activity of this compound was more potent than that of docetaxel, the drug clinically used for androgen-independent prostate cancer .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature. For instance, no this compound was detected in a rat liver homogenate mixture at 37°C after a 10-min treatment, indicating that this compound was easily decomposed in liver in vivo after administration . This suggests that the stability and efficacy of this compound can be affected by the body temperature and metabolic environment .
Biochemical Analysis
Biochemical Properties
Huhs015 has been shown to inhibit the enzymatic activity of PCA-1 with a half maximal inhibitory concentration (IC50) of 0.67 µM . It interacts with PCA-1, a DNA and RNA-alkylating damage-repair enzyme, to exert its inhibitory effects .
Cellular Effects
This compound significantly suppresses the growth of DU145 human prostate cancer cells . It influences cell function by inhibiting the enzymatic activity of PCA-1, leading to the accumulation of 3-methylcytosine and reduced cell proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the enzymatic activity of PCA-1 . This inhibition leads to the accumulation of 3-methylcytosine, which in turn reduces cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-term effects on cellular function . It was found that this compound was easily decomposed in liver in vivo after administration .
Dosage Effects in Animal Models
In animal models, this compound has been shown to suppress the growth of DU145 cells in a xenograft model at a dosage of 32 mg/kg . The inhibitory activity of this compound was not sufficient especially after 1 week .
Metabolic Pathways
The metabolic pathways of this compound involve its interaction with PCA-1
Preparation Methods
The synthesis of HUHS015 involves a series of chemical reactions starting from readily available starting materials. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity .
Chemical Reactions Analysis
HUHS015 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of a hydroxylated derivative, while reduction may yield a dehydroxylated product .
Scientific Research Applications
HUHS015 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
HUHS015 is unique in its potent inhibition of prostate cancer antigen-1 compared to other similar compounds. Some similar compounds include:
Docetaxel: A clinically used drug for androgen-independent prostate cancer, which has shown less inhibitory activity compared to this compound in certain models.
This compound stands out due to its specific targeting of prostate cancer antigen-1 and its significant effects on hormone-independent prostate cancer cells .
Properties
IUPAC Name |
4-benzyl-5-methyl-2-(6-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-12-8-9-16-17(10-12)21-19(20-16)23-18(24)15(13(2)22-23)11-14-6-4-3-5-7-14/h3-10,22H,11H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOKQFQFGHZHJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)N3C(=O)C(=C(N3)C)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does HUHS015 interact with its target and what are the downstream effects?
A: this compound targets Prostate Cancer Antigen-1 (PCA-1), also known as AlkB homologue 3 (ALKBH3) [, ]. While the exact mechanism of action is still being investigated, research suggests that this compound acts as an inhibitor of PCA-1/ALKBH3 [, ]. This inhibition has been linked to the suppression of DU145 prostate cancer cell proliferation both in vitro and in vivo [, ]. Interestingly, a later study revealed that this compound can also directly activate caspase-2, an initiator caspase involved in apoptosis, independent of its interaction with PCA-1/ALKBH3 []. This activation requires the Bcl2 family protein BID and ultimately leads to apoptosis through the mitochondrial pathway [].
Q2: What challenges were encountered with the initial formulation of this compound and how were they addressed?
A: Initial studies with this compound (compound 1 in the research) revealed limitations in its potency, likely due to poor solubility. This was observed as insoluble material remaining at the injection site after subcutaneous administration []. To address this, researchers synthesized various salts of this compound and identified the sodium salt (compound 2 in the research) as having improved solubility []. This modification led to significant improvements in pharmacokinetic parameters, including an 8-fold increase in the area under the curve (AUC)0-24 after subcutaneous administration compared to the original compound [].
Q3: Has the structure-activity relationship (SAR) of this compound been investigated, and if so, what are the key findings?
A: Yes, extensive SAR studies have been conducted on this compound, particularly focusing on its ability to activate caspase-2 []. These studies identified a derivative with a significantly enhanced potency of ~60 nmol/L in activating caspase-2-mediated apoptosis []. Research revealed that this compound and its derivatives act as agonists, directly targeting the interdomain linker in caspase-2, representing a novel mode of initiator caspase activation []. This interaction is highly specific, with the identified agonists showing selectivity for human caspase-2 over mouse caspase-2 due to two crucial amino acid differences in the linker region [].
Q4: What are the potential advantages of this compound compared to existing treatments for prostate cancer?
A: While this compound is still in preclinical stages of development, research suggests potential advantages over existing therapies. In xenograft models using DU145 prostate cancer cells, this compound sodium salt demonstrated superior in vivo inhibitory activity compared to the clinically used drug docetaxel at similar doses []. Furthermore, this compound has shown efficacy in preclinical models of androgen-independent prostate cancer, which is particularly challenging to treat clinically []. Further research is necessary to fully elucidate its therapeutic potential and to determine if these preclinical findings translate to clinical benefits in humans.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
